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Technical Support Center: Pevikon Electrophoresis
Welcome to the technical support center for Pevikon electrophoresis. This guide provides

detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers,

scientists, and drug development professionals in optimizing their experiments. Pevikon block

electrophoresis is a preparative technique used for the separation of proteins and other

macromolecules.

Frequently Asked Questions (FAQs)
Q1: What is Pevikon electrophoresis?

Pevikon electrophoresis is a type of zonal electrophoresis where a solid, inert block of

Pevikon C-870 (a copolymer of polyvinyl chloride and polyvinyl acetate) is used as the support

medium. It is primarily a preparative technique for purifying large quantities of proteins, such as

immunoglobulins (e.g., IgA) and lipoproteins, from a complex mixture.

Q2: What are the advantages of using a Pevikon block?

Pevikon provides a relatively inert and stable medium for electrophoresis, allowing for the

separation of proteins based on their electrophoretic mobility with minimal interaction with the

support itself. Its block format is suitable for applying larger sample volumes compared to

analytical gel electrophoresis.
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Q3: Why is it crucial to wash the Pevikon before use?

Pevikon can contain water-soluble impurities from its manufacturing process. These

contaminants can interfere with the electrophoretic separation and may co-purify with the target

protein, potentially leading to spurious results in downstream applications, such as inducing an

unintended immune response in animals[1]. Thorough washing is essential to remove these

impurities[1].

Q4: What type of buffer is typically used for Pevikon electrophoresis?

For the separation of serum proteins, including lipoproteins and immunoglobulins, a barbital

buffer (also known as Veronal buffer) with a pH of approximately 8.6 is commonly used.[2][3][4]

[5] This buffer system provides good resolution for these types of proteins.

Q5: How are separated proteins recovered from the Pevikon block?

After electrophoresis, the Pevikon block can be sectioned, and the protein of interest can be

eluted from the corresponding section. A common method for elution is the "crush and soak"

technique, where the Pevikon section is crushed and suspended in an appropriate elution

buffer to allow the protein to diffuse out.[6]

Troubleshooting Guide
This section addresses common problems encountered during Pevikon electrophoresis, their

potential causes, and recommended solutions.
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Problem Possible Cause Solution

Distorted or "Smiling" Bands
Uneven heat distribution

across the Pevikon block.[7]

- Ensure the electrophoresis

apparatus is placed in a cold

room or on a cooling plate to

maintain a constant, low

temperature. - Reduce the

voltage and increase the run

time to minimize heat

generation.[7] - Check that the

buffer level is consistent

across the electrophoresis

tank.

High salt concentration in the

sample.

- Desalt the sample using

dialysis or a desalting column

before application to the

Pevikon block.

Poor Resolution or Smeared

Bands

Incorrect buffer concentration

or pH.

- Prepare fresh buffer and

verify its pH and ionic strength.

Ensure the same buffer is used

in the block and the electrode

chambers.

Sample overloading.
- Reduce the amount of protein

loaded onto the Pevikon block.

Protein aggregation.

- Ensure the sample is fully

dissolved in the application

buffer. Consider adding non-

ionic detergents or adjusting

the buffer composition to

improve protein solubility.

Diffusion of the sample during

the run.

- Optimize the voltage and run

time. A faster run at a higher

voltage (while managing heat)

can sometimes reduce

diffusion.
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Slow or No Migration Incorrect buffer composition.

- Verify the buffer recipe and

ensure all components are

correctly weighed and

dissolved.

Low voltage.

- Increase the voltage,

ensuring adequate cooling to

prevent overheating.[8]

Incorrect pH of the buffer.

- Check the pH of the buffer.

For proteins with a high

isoelectric point (pI), a buffer

with a lower pH may be

necessary.

Contamination of Purified

Protein

Impurities leaching from the

Pevikon.[1]

- Thoroughly wash the Pevikon

with deionized water and then

with the electrophoresis buffer

before preparing the block.[1]

Cross-contamination between

bands.

- Leave sufficient space

between the sample

application zones if running

multiple samples. Carefully

section the block after the run

to avoid mixing adjacent

protein zones.

Experimental Protocols
Preparation of Pevikon Block
This protocol describes the necessary steps to prepare the Pevikon C-870 support medium for

electrophoresis.

Materials:

Pevikon C-870 powder
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Deionized water

Electrophoresis buffer (e.g., Barbital buffer, pH 8.6)

Large beaker or flask

Buchner funnel and filter paper

Vacuum flask

Procedure:

Washing: Suspend the Pevikon powder in a large volume of deionized water (e.g., 10

volumes of water to 1 volume of Pevikon).

Stir the suspension for several hours.

Allow the Pevikon to settle and decant the supernatant.

Repeat the washing process at least 5-6 times with deionized water.

Perform a final wash with the electrophoresis buffer.

Collect the washed Pevikon by vacuum filtration using a Buchner funnel.

The washed Pevikon should have the consistency of a thick, damp paste.

Pevikon Block Electrophoresis
This protocol provides a general procedure for preparative protein separation using a Pevikon
block.

Materials:

Washed Pevikon C-870

Electrophoresis buffer (see buffer preparation below)

Electrophoresis tank with power supply

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glass plate or tray for casting the block

Spatula

Filter paper wicks

Protein sample in an appropriate buffer

Procedure:

Casting the Block: Pour the washed Pevikon slurry onto a glass plate or into a casting tray

to the desired dimensions.

Use a spatula to ensure a uniform thickness and a smooth surface.

Sample Application: Create a narrow trench in the Pevikon block for sample application.

Carefully load the protein sample into the trench.

Setting up the Electrophoresis: Place the Pevikon block in the electrophoresis tank.

Connect the block to the buffer reservoirs using filter paper wicks soaked in the

electrophoresis buffer.

Fill the buffer reservoirs with fresh electrophoresis buffer.

Electrophoresis: Connect the power supply and run the electrophoresis at a constant voltage

in a cold environment (e.g., 4°C). The exact voltage and run time will need to be optimized

for the specific protein and apparatus.

Protein Elution: After the run, turn off the power supply.

Identify the protein bands of interest (this may require a pilot stain of a small longitudinal strip

of the block).

Carefully excavate the Pevikon sections containing the target protein.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/product/b1216278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elute the protein by suspending the Pevikon in a suitable elution buffer and allowing it to

diffuse out, often with gentle agitation overnight at 4°C.[6]

Separate the Pevikon from the elution buffer by centrifugation or filtration.

Buffer Preparation: Barbital Buffer (0.06 M, pH 8.6)
This buffer is suitable for the separation of serum proteins.[9]

Materials:

Sodium Barbital (Sodium 5,5-diethylbarbiturate)

Barbital (5,5-diethylbarbituric acid)

Deionized water

Recipe for 1 Liter:

Sodium Barbital: 12.37 g

Barbital: 1.84 g

Dissolve the components in approximately 900 mL of deionized water.

Adjust the final volume to 1 L with deionized water.

Verify the pH is 8.6.
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Caption: Workflow for Pevikon Block Electrophoresis.
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Caption: Troubleshooting Logic for Common Pevikon Electrophoresis Issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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